5-cyano-N-ethyl-2-methylbenzenesulfonamide
Description
Evolution of Sulfonamide Research in Organic and Medicinal Chemistry
The journey of sulfonamide research began with the discovery of prontosil, the first commercially available antibacterial agent. This pivotal moment unveiled the therapeutic potential of the sulfonamide moiety and catalyzed extensive research into its derivatives. Initially focused on antimicrobial agents, the exploration of sulfonamides has since expanded dramatically, leading to the development of drugs with a wide array of biological activities. drugbank.com These include diuretics, hypoglycemic agents, anticonvulsants, and anti-inflammatory drugs. drugbank.combenthamdirect.com The evolution of synthetic methodologies has paralleled this expansion, with chemists developing increasingly sophisticated techniques for the functionalization of the benzenesulfonamide (B165840) core.
Structural Significance of the Benzenesulfonamide Scaffold in Molecular Design
The benzenesulfonamide scaffold's prominence in molecular design can be attributed to several key features. The sulfonamide group is a strong hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets such as enzymes and receptors. nih.gov The geometry of the sulfonamide group, with its tetrahedral sulfur atom, provides a three-dimensional framework that can be precisely tailored to fit into the active sites of proteins.
Furthermore, the benzene (B151609) ring offers a versatile platform for substitution, allowing for the modulation of the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. This adaptability is instrumental in optimizing a compound's potency, selectivity, and pharmacokinetic properties. The ability to diversify the benzenesulfonamide scaffold has made it a valuable tool for developing inhibitors for various enzymes, including carbonic anhydrases, kinases, and proteases. drugbank.combenthamdirect.comnih.gov
Contextualization of 5-cyano-N-ethyl-2-methylbenzenesulfonamide within Modern Chemical Research
This compound is a contemporary example of a substituted benzenesulfonamide. Its structure incorporates several key functional groups that are of significant interest in modern chemical research:
The N-ethyl group: N-alkylation of sulfonamides is a common strategy to modify a compound's properties. The addition of an ethyl group to the sulfonamide nitrogen increases lipophilicity, which can affect cell membrane permeability and oral bioavailability. This substitution also removes a hydrogen bond donor, which can be critical for fine-tuning the binding affinity and selectivity for a specific biological target. Various methods for the N-alkylation of sulfonamides have been developed, including reactions with alkyl halides and the use of alcohols as alkylating agents. ionike.comtandfonline.comacs.org
The combination of these substituents on the benzenesulfonamide core makes this compound a molecule with a distinct and potentially valuable set of chemical and physical properties for investigation in various research contexts.
Academic Research Avenues and Future Directions for this compound Analogs
While specific research on this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several promising avenues for future academic investigation. The diverse biological activities of benzenesulfonamide derivatives provide a strong rationale for exploring the potential of this compound and its analogs. nih.govnih.gov
Future research could focus on the following areas:
Enzyme Inhibition Studies: Given that benzenesulfonamides are known inhibitors of a wide range of enzymes, analogs of this compound could be synthesized and screened against various enzyme targets, such as carbonic anhydrases, kinases, and proteases. rsc.orgtandfonline.com The specific substitution pattern may confer novel selectivity profiles.
Antimicrobial and Anticancer Activity: The historical success of sulfonamides as antibacterial agents and the more recent discoveries of their anticancer properties suggest that this class of compounds remains a fertile ground for new drug discovery. rsc.orgmdpi.com Novel benzenesulfonamide analogs could be evaluated for their potential as new therapeutic agents in these areas.
Development of Novel Synthetic Methodologies: The synthesis of a library of analogs based on the this compound scaffold could drive the development of new and efficient synthetic methods for the selective functionalization of the benzenesulfonamide ring.
The exploration of these research avenues will contribute to a deeper understanding of the structure-activity relationships of substituted benzenesulfonamides and may lead to the discovery of new molecules with valuable biological properties.
Data on Related Benzenesulfonamide Derivatives
To illustrate the diverse biological activities of the benzenesulfonamide scaffold, the following interactive table summarizes the properties of some representative derivatives.
| Compound Name | Structure | Biological Activity |
| Celecoxib | A selective COX-2 inhibitor used as an anti-inflammatory agent. drugbank.com | Anti-inflammatory |
| Acetazolamide | A carbonic anhydrase inhibitor used as a diuretic and for the treatment of glaucoma. rsc.org | Diuretic, Anti-glaucoma |
| Gliclazide | An oral hypoglycemic agent used in the treatment of type 2 diabetes. drugbank.com | Antidiabetic |
| Bosentan | A dual endothelin receptor antagonist used to treat pulmonary arterial hypertension. drugbank.com | Vasodilator |
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-cyano-N-ethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-3-12-15(13,14)10-6-9(7-11)5-4-8(10)2/h4-6,12H,3H2,1-2H3 |
InChI Key |
ZHJNSLWBJSYRDO-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C#N)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 5 Cyano N Ethyl 2 Methylbenzenesulfonamide
Total Synthesis Approaches to 5-cyano-N-ethyl-2-methylbenzenesulfonamide
The total synthesis of this compound is a multi-step process that can be strategically divided into three key stages: the formation of a suitable aromatic sulfonyl chloride precursor, the amidation reaction to form the sulfonamide, and the introduction of the cyano group onto the aromatic ring. A common and logical approach involves starting with a commercially available toluene (B28343) derivative and building the desired functionality step-by-step.
Synthesis of Precursor Aromatic Sulfonyl Chlorides
A plausible synthetic strategy commences with p-nitrotoluene. The first step is the sulfonation of p-nitrotoluene to introduce a sulfonic acid group, which is then converted to the more reactive sulfonyl chloride. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups on the aromatic ring guide the incoming sulfonic acid group to the 2-position, ortho to the methyl group.
The reaction typically involves treating p-nitrotoluene with a strong sulfonating agent like oleum (B3057394) (fuming sulfuric acid) or chlorosulfonic acid. google.comprepchem.comgoogle.com Using chlorosulfonic acid offers a direct route to the sulfonyl chloride. google.com The reaction involves dissolving p-nitrotoluene in an organic solvent and reacting it with chlorosulfonic acid. google.com This electrophilic aromatic substitution yields 2-methyl-5-nitrobenzenesulfonyl chloride as the key intermediate. google.comchemicalbook.com
| Parameter | Condition | Reference |
| Starting Material | p-Nitrotoluene | google.com |
| Reagent | Chlorosulfonic acid | google.com |
| Reagent Ratio | 1:1.2-1.5 (p-nitrotoluene:chlorosulfonic acid) | google.com |
| Solvent | Chlorobenzene, Dichloromethane (B109758), or Chloroform | google.com |
| Temperature | 100-150 °C | google.com |
| Product | 2-methyl-5-nitrobenzenesulfonyl chloride | google.com |
Amidation Reactions for Sulfonamide Formation
The second stage of the synthesis involves the formation of the sulfonamide bond. This is achieved through the reaction of the previously synthesized 2-methyl-5-nitrobenzenesulfonyl chloride with ethylamine (B1201723). amebaownd.comamebaownd.com This is a nucleophilic acyl substitution reaction where the nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. researchgate.net
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. amebaownd.com The resulting product is N-ethyl-2-methyl-5-nitrobenzenesulfonamide.
| Reactant A | Reactant B | Product | Reaction Type |
| 2-methyl-5-nitrobenzenesulfonyl chloride | Ethylamine | N-ethyl-2-methyl-5-nitrobenzenesulfonamide | Nucleophilic Acyl Substitution |
Introduction of the Cyano Group at the 5-Position
The final step in this synthetic sequence is the conversion of the nitro group at the 5-position into the target cyano group. This transformation is typically accomplished in two steps:
Reduction of the Nitro Group: The nitro group of N-ethyl-2-methyl-5-nitrobenzenesulfonamide is first reduced to an amino group (-NH2). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). google.com A patent describes the hydrogenation of 2-methyl-5-nitrobenzenesulfonyl chloride to 2-methyl-5-aminobenzenesulfonamide, indicating this reduction is feasible on similar scaffolds. google.com
Sandmeyer Reaction: The resulting amino compound, 5-amino-N-ethyl-2-methylbenzenesulfonamide, is then converted to the corresponding diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0-5 °C). The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. wikipedia.orgresearchgate.net This is a classic Sandmeyer reaction, which facilitates the substitution of the diazonium group with a cyano group, yielding the final product, this compound. wikipedia.orgnih.gov The Sandmeyer reaction is a well-established method for introducing a cyano group onto an aromatic ring starting from an aryl amine. wikipedia.orgresearchgate.netresearchgate.net
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
| 1. Reduction | N-ethyl-2-methyl-5-nitrobenzenesulfonamide | H2/Catalyst (e.g., Pd/C) or Sn/HCl | 5-amino-N-ethyl-2-methylbenzenesulfonamide | google.com |
| 2. Diazotization | 5-amino-N-ethyl-2-methylbenzenesulfonamide | NaNO2, HCl (0-5 °C) | Arenediazonium salt | wikipedia.org |
| 3. Cyanation | Arenediazonium salt | CuCN | This compound | wikipedia.orgresearchgate.net |
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound molecule possesses two primary sites for further chemical modification: the N-ethyl moiety and the cyano group. These sites allow for the generation of a library of derivatives with potentially altered properties.
Modifications at the N-Ethyl Moiety
The N-ethyl group of the sulfonamide offers several possibilities for derivatization.
N-Dealkylation: The ethyl group can be cleaved to yield the corresponding secondary sulfonamide (5-cyano-2-methylbenzenesulfonamide). While often considered a terminal functional group, methods for the reductive cleavage of the N-S bond or N-dealkylation of sulfonamides have been developed. chemrxiv.org Electrochemical methods, for instance, can achieve N–C bond cleavage in sulfonamides under mild conditions. acs.org Oxidative N-dealkylation is a known metabolic pathway for drugs containing N-alkyl sulfonamide motifs and can be mimicked using chemical methods like Shono oxidation. nih.govresearchgate.net
Further N-Alkylation: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base. However, in N-ethyl-2-methylbenzenesulfonamide, this hydrogen is already replaced. Therefore, further direct alkylation on the nitrogen is not possible unless a dealkylation-realkylation strategy is employed.
Functionalization of the Ethyl Group: The ethyl group itself can be functionalized, although this is often more challenging. Oxidative methods, such as the electrochemical Shono oxidation, can introduce functionality (e.g., a methoxy (B1213986) group) at the carbon adjacent to the nitrogen, proceeding through an N-sulfonyliminium ion intermediate. nih.govacs.org Recent advances in photocatalysis also allow for the late-stage functionalization of sulfonamides by generating sulfonyl radical intermediates that can react with various partners. nih.gov
Reactions at the Cyano Group
The cyano group (-C≡N) is a highly versatile functional group that can be transformed into a variety of other functionalities, making it a valuable synthetic handle.
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a carboxamide group (-CONH2), while complete hydrolysis affords a carboxylic acid group (-COOH). This would convert this compound into 5-(aminocarbonyl)-N-ethyl-2-methylbenzenesulfonamide or 5-carboxy-N-ethyl-2-methylbenzenesulfonamide, respectively.
Reduction: The cyano group can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This reaction would yield N-ethyl-5-(aminomethyl)-2-methylbenzenesulfonamide.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX), can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate leads to the formation of a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 5-acetyl-N-ethyl-2-methylbenzenesulfonamide.
Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions to form various heterocyclic rings, which is a common strategy in medicinal chemistry. nih.gov
| Reaction Type | Reagents | Resulting Functional Group |
| Partial Hydrolysis | H2O, H+ or OH- (mild conditions) | Carboxamide (-CONH2) |
| Complete Hydrolysis | H2O, H+ or OH- (strong conditions) | Carboxylic Acid (-COOH) |
| Reduction | LiAlH4 or H2/Catalyst | Primary Amine (-CH2NH2) |
| Grignard Reaction | 1. RMgX; 2. H3O+ | Ketone (-COR) |
Functionalization of the Benzene (B151609) Ring System
The benzene ring of this compound is substituted with three distinct functional groups: a methyl group (-CH₃) at position 2, a cyano group (-CN) at position 5, and an N-ethylsulfonamide group (-SO₂NHEt) at position 1. The reactivity and regioselectivity of the aromatic ring toward electrophilic aromatic substitution (EAS) are governed by the cumulative electronic and steric effects of these substituents.
Directing Effects of Substituents:
Methyl Group (-CH₃): An electron-donating group that activates the ring and is ortho, para-directing. libretexts.org
N-ethylsulfonamide Group (-SO₂NHEt): A strongly electron-withdrawing group that deactivates the ring and is meta-directing.
Cyano Group (-CN): A strongly electron-withdrawing group that deactivates the ring and is meta-directing.
Common electrophilic aromatic substitution reactions that could be applied to this system include nitration, halogenation, and Friedel-Crafts reactions. savemyexams.comlibretexts.orgyoutube.commasterorganicchemistry.com For instance, nitration would likely occur at the C6 position, influenced by the para-directing effect of the methyl group and less steric hindrance compared to the C3 position, which is flanked by two substituents.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Influence of -CH₃ (at C2) | Influence of -SO₂NHEt (at C1) | Influence of -CN (at C5) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | Ortho (Activating) | Meta (Deactivating) | Meta (Deactivating) | Possible, but may be sterically hindered |
| C4 | Meta (Neutral) | Para (Deactivating) | Ortho (Deactivating) | Highly Unlikely |
| C6 | Para (Activating) | Ortho (Deactivating) | Para (Deactivating) | Most Probable Site |
Exploration of Heterocyclic Annulation Pathways (e.g., thiophenes, thiazoles, pyrazoles, pyridines)
The cyano group on the benzenesulfonamide (B165840) scaffold is a versatile functional group for the construction of fused heterocyclic rings, a process known as annulation. mdpi.comdntb.gov.ua This functional handle can undergo various transformations, serving as a key building block for diverse heterocyclic systems. Research on structurally related compounds, such as cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide, demonstrates the feasibility of these pathways. researchgate.nettandfonline.com
Thiophene Annulation: The Gewald reaction, for instance, could be adapted. This typically involves the reaction of a compound with an active methylene (B1212753) group adjacent to the cyano group, elemental sulfur, and an amine to form an aminothiophene. Modifications of the core structure would be necessary to introduce the required reactive site.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis could be envisioned by first converting the cyano group into a thioamide. Subsequent reaction with an α-haloketone would lead to the formation of a thiazole ring.
Pyrazole (B372694) Formation: Pyrazoles can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648). In the context of this compound, the cyano group could be transformed into a precursor that contains a 1,3-dielectrophilic character, which can then be cyclized with hydrazine or its derivatives. Studies on related benzenesulfonamides have shown that starting materials containing a cyanoacetyl)hydrazono moiety readily cyclize to form pyrazole derivatives. researchgate.nettandfonline.com
Pyridine (B92270) Synthesis: The synthesis of pyridines can be achieved through various condensation reactions. For example, the cyano group can participate in cyclization reactions with 1,5-dicarbonyl compounds or their equivalents to form substituted pyridine rings. Research has demonstrated the synthesis of pyridine derivatives from benzenesulfonamide precursors containing a cyano group. researchgate.nettandfonline.com
These annulation strategies significantly expand the chemical space accessible from this compound, allowing for the creation of complex, polycyclic molecules with potential applications in various fields of chemistry.
Mechanistic Studies of Key Synthetic Transformations
Understanding the mechanisms of the synthetic transformations involving this compound is crucial for reaction optimization and the development of new synthetic routes.
The primary method for synthesizing the core structure of benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an appropriate amine. sci-hub.se This reaction typically proceeds through a nucleophilic substitution mechanism at the sulfur atom. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net Some studies suggest that under certain conditions, the reaction may proceed via a sulfene (B1252967) intermediate, particularly when a hindered base is used. researchgate.net
Mechanisms for the functionalization of the benzene ring, such as nitration or halogenation, follow the well-established pathway for electrophilic aromatic substitution. masterorganicchemistry.com This involves the initial formation of a positively charged electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
For heterocyclic annulation, the mechanisms are highly dependent on the specific heterocycle being formed. For example, in the formation of a pyrazole ring from a precursor with a cyanoacetylhydrazono moiety, the mechanism likely involves an intramolecular cyclization via nucleophilic attack of a nitrogen atom onto the carbon of the cyano group, followed by tautomerization to yield the aromatic pyrazole ring. researchgate.net
Catalytic Enhancements in the Synthesis of Benzenesulfonamide Derivatives
Traditional methods for synthesizing benzenesulfonamides often require harsh conditions and stoichiometric reagents. sci-hub.se Modern organic synthesis has seen a shift towards catalytic methods, which offer milder reaction conditions, higher efficiency, and greater functional group tolerance. bohrium.com
Transition-metal catalysis has been particularly impactful. bohrium.com Palladium, copper, and nickel-based catalysts have been successfully employed for the C-N cross-coupling of aryl halides or arylboronic acids with sulfonamides. thieme-connect.com For instance, copper salts are known to be effective and low-cost catalysts for the coupling of sulfonyl chlorides with amines. bohrium.com
Visible-light photoredox catalysis has also emerged as a powerful tool. One such method involves the dual copper and visible-light-catalyzed coupling between phenylsulfinic acid derivatives and aryl azides to form sulfonamides under redox-neutral conditions. nih.gov The proposed mechanism involves the light-induced generation of a triplet nitrene from the azide, which then couples with a sulfonyl radical. nih.gov
Table 2: Comparison of Catalytic Systems for Sulfonamide Synthesis
| Catalyst System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Palladium Complexes (e.g., Pd/CM-phos) | Aryl chlorides, Amines | High efficiency, Good for C-N bond formation | thieme-connect.com |
| Copper Salts (e.g., CuI) | Aryl halides, Sulfonamides | Low cost, Effective for cross-coupling | bohrium.comnih.gov |
| Nickel Complexes (e.g., NiCl₂·6H₂O/dppf/Zn) | Aryl chlorides, Zn(CN)₂ (for cyanation) | Uses less toxic cyanide source, Mild conditions | organic-chemistry.org |
| Dual Copper/Visible Light (e.g., CuCN/Ir(ppy)₃) | Aryl azides, Phenylsulfinic acids | Redox-neutral, Mild conditions, Forms S(O)₂–N bond | nih.gov |
| Hafnium or Zirconium Tetrachloride | Benzenesulfonamide, t-butyl acrylate | Effective for N-alkylation | google.com |
Sustainable and Scalable Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve safety. researchgate.net This involves the use of environmentally benign solvents, reducing waste, and improving energy efficiency.
A significant advancement is the development of sulfonamide synthesis in water, which avoids the use of hazardous organic solvents like dichloromethane or DMF. researchgate.netrsc.org One such method describes the reaction of arylsulfonyl chlorides with amines in water under dynamic pH control, with the product being isolated by simple filtration. rsc.org
The use of safer starting materials is another key aspect. Instead of highly reactive and toxic sulfonyl chlorides, alternative sulfur sources like sodium sulfinates or thiols can be used. researchgate.netrsc.org For example, a one-pot, two-step synthesis has been developed from nitroarenes and sodium arylsulfinates in a mixture of methanol (B129727) and water. researchgate.net Another approach uses the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, which then react with amines to form sulfonamides in sustainable solvents like water, ethanol, or glycerol. rsc.org
Flow chemistry offers a scalable and often safer alternative to batch processing for sulfonamide synthesis. A flow-based method has been demonstrated for the synthesis of a variety of sulfonamides in high yields and purities using mixtures of water, acetone, and PEG 400 as the solvent system. researchgate.net
Table 3: Comparison of Traditional vs. Sustainable Synthetic Protocols for Sulfonamides
| Parameter | Traditional Protocol | Sustainable Protocol |
|---|---|---|
| Sulfur Source | Sulfonyl chlorides | Thiols, Sodium sulfinates |
| Solvent | Chlorinated solvents (e.g., DCM), DMF, DMSO | Water, Ethanol, Glycerol, Deep eutectic solvents |
| Base | Organic bases (e.g., Pyridine, Triethylamine) | Inorganic bases or dynamic pH control |
| Workup | Solvent extraction, Chromatography | Filtration |
| Technology | Batch processing | Flow chemistry, Mechanochemistry |
These sustainable and scalable protocols are crucial for the industrial production of benzenesulfonamide derivatives, minimizing waste and environmental impact while ensuring economic viability.
Advanced Spectroscopic and Structural Elucidation of 5 Cyano N Ethyl 2 Methylbenzenesulfonamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1D and 2D NMR, including 1H, 13C, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full structural assignment of 5-cyano-N-ethyl-2-methylbenzenesulfonamide would require a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include a triplet and a quartet for the N-ethyl group, a singlet for the methyl group on the benzene (B151609) ring, and distinct signals in the aromatic region for the three protons on the benzenesulfonamide (B165840) core. The coupling patterns and chemical shifts of these aromatic protons would be crucial in confirming the 1,2,5-substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the ethyl group, the methyl carbon, the carbon of the cyano group (typically in the 115-125 ppm range), and the six carbons of the aromatic ring, as well as the carbonyl carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonyl and cyano groups.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity within the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are essential for unambiguously assigning proton signals to their directly attached carbons and for establishing longer-range (2-3 bond) correlations, which would definitively link the ethyl group to the sulfonamide nitrogen and confirm the positions of the methyl and cyano groups on the aromatic ring.
While specific data for the target molecule is scarce, analysis of related sulfonamides provides expected ranges for chemical shifts. For instance, in similar benzenesulfonamide structures, the protons of the N-alkyl group and the aromatic protons appear in predictable regions. scielo.br
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (Aromatic) | ~2.4-2.6 | Singlet |
| CH₃ (Ethyl) | ~1.1-1.3 | Triplet |
| CH₂ (Ethyl) | ~3.0-3.3 | Quartet |
| NH | ~5.0-6.0 | Broad Singlet/Triplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Aromatic) | ~20-22 |
| CH₃ (Ethyl) | ~14-16 |
| CH₂ (Ethyl) | ~40-45 |
| CN | ~115-120 |
Vibrational Spectroscopy for Functional Group Characterization (e.g., Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy techniques like FT-IR and Raman are powerful for identifying the functional groups present in a molecule.
FT-IR Spectroscopy: The infrared spectrum of this compound would be expected to show characteristic absorption bands. A sharp, intense peak around 2220-2240 cm⁻¹ would be a clear indication of the C≡N (cyano) stretching vibration. scialert.net The sulfonamide group would exhibit two strong, characteristic stretching bands for the S=O bond, typically found in the regions of 1330-1360 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). scielo.br The N-H stretch of the sulfonamide would appear as a band in the region of 3200-3300 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C-C stretching within the ring would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The cyano stretch is also typically strong and sharp in the Raman spectrum. scialert.net The symmetric S=O stretch is often more intense in the Raman spectrum compared to the asymmetric stretch. The aromatic ring vibrations would also give rise to characteristic Raman signals.
Table 3: Key Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretch | 3200-3300 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C≡N (Cyano) | Stretch | 2220-2240 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1330-1360 |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The exact mass of this ion, as determined by high-resolution mass spectrometry (HRMS), would be used to confirm the elemental composition of this compound (C₁₀H₁₂N₂O₂S).
Fragmentation Analysis: With techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS), characteristic fragmentation patterns would be observed. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C(aryl) bond. The loss of the ethyl group, the SO₂ moiety, and fragmentation of the aromatic ring would produce a series of daughter ions that could be pieced together to confirm the molecular structure.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Arrangements
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., involving the sulfonamide N-H group and the oxygen or cyano nitrogen atoms) and π-stacking of the aromatic rings. Such information is crucial for understanding the physical properties of the solid material. Obtaining suitable single crystals is a prerequisite for this analysis.
Hyphenated Chromatographic Techniques for Purity Assessment and Mixture Analysis
To ensure the identity and purity of a synthesized compound, hyphenated chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the primary method for assessing the purity of this compound. sielc.com A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier. A pure sample would exhibit a single, sharp peak at a specific retention time.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the confirmation of the molecular weight of the peak eluting from the column, providing a high degree of confidence in peak identification. This is particularly useful for analyzing reaction mixtures or identifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound, GC-MS could also be employed. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. This provides both retention time and mass spectral data for the compound and any volatile impurities.
Computational and Theoretical Investigations of 5 Cyano N Ethyl 2 Methylbenzenesulfonamide Analogs
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 5-cyano-N-ethyl-2-methylbenzenesulfonamide analogs. DFT studies allow for the precise calculation of molecular orbitals, charge distribution, and other electronic properties that govern the molecule's behavior. researchgate.netfigshare.comresearchgate.net
Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined through DFT. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. For instance, studies on various sulfonamide derivatives have shown that substitutions on the aromatic ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.gov
Molecular Electrostatic Potential (MESP) mapping is another valuable output from these calculations. MESP surfaces visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.gov In a typical sulfonamide analog, the oxygen atoms of the sulfonyl group and the nitrogen of the cyano group exhibit negative potential, marking them as sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amide group show positive potential, indicating their role as hydrogen bond donors. nih.gov
DFT calculations are also employed to optimize the molecular geometry and predict spectroscopic properties. mdpi.commkjc.in Calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data from X-ray crystallography to validate the computational model. mkjc.in Furthermore, vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and FT-Raman spectra, aiding in the structural characterization of newly synthesized analogs. researchgate.net
| Property | Description | Significance | Typical Calculated Values for Sulfonamide Analogs |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. | -6.2 to -6.8 eV nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. | -3.5 to -3.8 eV nih.gov |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | 2.6 to 3.2 eV nih.gov |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | Varies with substitution |
| MESP | Molecular Electrostatic Potential. | Visualizes charge distribution, predicting sites for non-covalent interactions. | Negative potential on sulfonyl oxygens and cyano nitrogen; positive on amide hydrogen. nih.gov |
Conformational Analysis and Potential Energy Surface Mapping through Molecular Mechanics and Dynamics Simulations
The three-dimensional structure and flexibility of this compound analogs are crucial for their biological activity. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
Computational methods can identify stable conformers by systematically rotating flexible bonds, such as the S-N and C-S bonds. nih.gov For benzenesulfonamide (B165840) derivatives, the orientation of the sulfonamide group relative to the benzene (B151609) ring is of particular interest. Studies have identified "eclipsed" and "staggered" conformations, with the eclipsed forms often being more stable. nih.gov The presence of substituents, like the N-ethyl group, introduces additional rotational freedom and potential conformers.
Potential Energy Surface (PES) mapping provides a comprehensive view of the energy landscape of a molecule as a function of its geometry. researchgate.netchemrxiv.orgresearchgate.net By calculating the energy for a multitude of conformations, a PES can be generated, revealing the global minimum energy structure (the most stable conformer) and the energy barriers for converting between different conformers. nih.gov This information is vital for understanding which shapes the molecule is likely to adopt in different environments.
Molecular dynamics (MD) simulations complement these static analyses by simulating the movement of atoms in the molecule over time. MD provides insights into the dynamic behavior of the sulfonamide analogs, showing how they flex, bend, and rotate at a given temperature. This is particularly important for understanding how a ligand might adapt its shape upon binding to a biological target. mdpi.com
| Conformer Type | Key Dihedral Angle(s) | Relative Stability | Notes |
| Eclipsed | O=S-N-H ≈ 0° | Generally more stable | Energy difference can be 2-5 kJ/mol. nih.gov |
| Staggered | O=S-N-H ≈ 60° | Generally less stable | Higher energy due to steric or electronic repulsion. |
| Gauche/Anti (N-ethyl) | C-C-N-S | Varies | The orientation of the ethyl group relative to the sulfonamide moiety affects overall shape and potential for intermolecular interactions. |
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks, π-π Stacking, Weak Interactions)
The way molecules of this compound analogs interact with each other and with their environment is governed by a network of non-covalent forces. Understanding these interactions is key to predicting crystal packing, solubility, and binding to biological targets.
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H proton) and acceptor (the two sulfonyl oxygens). This allows for the formation of robust hydrogen bonding networks in the solid state. nih.govnih.gov Common motifs include chains and dimers where the N-H of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. acs.orgresearchgate.net The presence of the cyano group (-C≡N) introduces an additional hydrogen bond acceptor site.
π-π Stacking: The benzene ring in these analogs facilitates π-π stacking interactions, where two aromatic rings align face-to-face or in an offset manner. rsc.orglibretexts.org These interactions, driven by a combination of electrostatic and dispersion forces, contribute significantly to the stability of crystal structures and the binding of the molecule in the aromatic pockets of proteins. researchgate.net The electronic nature of substituents on the ring can modulate the strength of these interactions.
Weak Interactions: Other interactions also play a role. The cyano group can participate in various non-covalent interactions, acting as a Lewis base. nih.govmdpi.comresearchgate.net Additionally, C-H···O and C-H···π interactions, though weaker than classical hydrogen bonds, are often numerous and collectively contribute to molecular recognition and structural stability. sdu.dknih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal structure. nih.gov
| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Significance |
| N-H···O Hydrogen Bond | N-H (sulfonamide) ··· O=S (sulfonamide) | 2.0 - 2.2 | Primary interaction in sulfonamide crystal packing. researchgate.net |
| C-H···O Hydrogen Bond | C-H (aromatic/aliphatic) ··· O=S | 2.4 - 2.6 | Contributes to crystal stability. researchgate.net |
| N-H···N Hydrogen Bond | N-H (sulfonamide) ··· N≡C (cyano) | Varies | Possible interaction influencing conformation and packing. |
| π-π Stacking | Benzene Ring ··· Benzene Ring | 3.3 - 3.8 | Important for protein-ligand binding and crystal engineering. researchgate.net |
| NH-π Interaction | N-H (sulfonamide) ··· Benzene Ring | ~2.7 (H···centroid) | Can stabilize specific molecular conformations. sdu.dknih.gov |
Molecular Modeling for Ligand-Target Interaction Prediction and Scoring
Molecular modeling, particularly molecular docking, is a cornerstone of computational drug design for predicting how this compound analogs might bind to a specific biological target, such as an enzyme or receptor. researchgate.net
The process begins with a three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB). A potential ligand (the sulfonamide analog) is then placed into the active site of the protein in various orientations and conformations. A scoring function is used to evaluate each of these poses, estimating the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). tandfonline.comnih.govtandfonline.com A more negative score generally indicates a more favorable binding interaction.
Docking studies on benzenesulfonamide derivatives frequently show the sulfonamide moiety interacting with key residues in the active site. nih.gov For example, in carbonic anhydrase inhibitors, the sulfonamide group coordinates to a zinc ion in the enzyme's active site, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with nearby amino acid residues. tandfonline.comtandfonline.com The cyano and methyl groups of the parent compound would influence these secondary interactions, potentially enhancing binding affinity or selectivity for a particular target. acs.orgnih.gov
These simulations can reveal crucial binding interactions, such as which amino acids form hydrogen bonds with the ligand, and which parts of the ligand fit into hydrophobic pockets. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, helping to explain why certain analogs are more potent than others and guiding the design of new derivatives with improved binding characteristics. acs.org
| Target Class | Example PDB Code | Key Interacting Moiety | Typical Binding Energy (kcal/mol) |
| Carbonic Anhydrases | 6G3V (hCA I) tandfonline.com | Sulfonamide group with Zn²⁺ | -5.0 to -7.0 tandfonline.comtandfonline.com |
| Kinases | Not Specified | Varies (H-bonds with hinge region) | Varies |
| DNA Gyrase | 5MMN mdpi.com | Multiple H-bonds and hydrophobic contacts | ~ -6.4 mdpi.com |
| Breast Cancer Targets | 4PYP (PDB: 4FA2) nih.gov | Multiple H-bonds and hydrophobic contacts | Varies |
In Silico Prediction of Reactivity and Synthetic Accessibility
Beyond predicting molecular properties and interactions, computational methods can also forecast a molecule's reactivity and how easily it might be synthesized.
Reactivity Prediction: As mentioned in Section 4.1, the HOMO-LUMO energy gap is a good indicator of global reactivity. nih.gov Local reactivity can be predicted using Fukui functions or other reactivity descriptors derived from DFT, which identify the most likely sites within the molecule to undergo nucleophilic or electrophilic attack. This can help predict potential metabolic pathways or sites of unwanted side reactions.
Synthetic Accessibility: Designing a potent ligand is only useful if it can be synthesized efficiently. In silico tools can assess the synthetic accessibility (SA) of a designed analog. figshare.com These methods often use a combination of fragment-based analysis and complexity scores. The molecule is broken down into smaller fragments, and the frequency of these fragments in databases of known, commercially available, or easily synthesized compounds is assessed. figshare.com Molecules built from common fragments are generally considered more synthetically accessible. Complexity scores may also account for factors like the number of chiral centers, rings, and non-standard atom types. figshare.comscilit.com For this compound analogs, the core structure is common, and accessibility would largely depend on the feasibility of introducing various substituents onto the benzenesulfonamide scaffold. nih.govnih.govresearchgate.net
Investigation of Biological Target Interactions and Molecular Mechanisms Mediated by 5 Cyano N Ethyl 2 Methylbenzenesulfonamide Derivatives
Enzyme Inhibition Profiles and Kinetic Analysis of Biological Targets (e.g., Dihydrofolate Reductase (DHFR))
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. mdpi.com Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids, making DHFR a key target for therapeutic agents, particularly in cancer and infectious diseases. mdpi.comresearchgate.net Benzenesulfonamide (B165840) derivatives have been identified as potential inhibitors of this enzyme. tandfonline.comnih.gov
The modulatory effect of benzenesulfonamide derivatives on enzyme activity is primarily assessed through in vitro enzymatic assays. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compounds to determine the extent of inhibition. For DHFR, this typically involves monitoring the NADPH-dependent reduction of dihydrofolate. mdpi.com The inhibitory potency of a compound is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Studies on a series of novel pyridin-N-ethyl-N-methylbenzenesulfonamides demonstrated their efficacy as anticancer agents against the MCF-7 breast cancer cell line, with their mechanism of action linked to DHFR inhibition. mdpi.com The IC50 values for these derivatives against the MCF-7 cell line ranged from 7.68 to 22.7 µM, indicating significant biological activity. mdpi.com
| Compound Class | Biological Target | Model System | Observed Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyridin-N-ethyl-N-methylbenzenesulfonamides | Dihydrofolate Reductase (DHFR) | MCF-7 Breast Cancer Cells | 7.68 - 22.7 µM | mdpi.com |
| Heterocyclic Benzenesulfonamides | Dihydrofolate Reductase (DHFR) | MCF-7 Breast Cancer Cells | Compounds 8, 5, and 11 showed higher activity than reference drug Methotrexate (MTX) | tandfonline.com |
Understanding how a compound binds to its target enzyme and the nature of its inhibition is critical for rational drug design. Binding affinity describes the strength of the interaction between the inhibitor and the enzyme. nih.gov Kinetic analysis can reveal the mode of inhibition, such as competitive, non-competitive, or uncompetitive.
For DHFR inhibitors, kinetic studies have shown that many compounds act as competitive inhibitors with respect to the substrate, dihydrofolate. nih.gov This means the inhibitor binds to the same active site as the natural substrate, preventing the substrate from binding and the reaction from proceeding. nih.gov Studies on benzenesulfonamides have established the existence of a specific "sulphonamide-binding site" on the DHFR enzyme. nih.gov Further nuclear magnetic resonance (NMR) experiments have indicated two potential binding sites for sulfonamides on the enzyme, with one overlapping the binding site of the coenzyme NADPH's adenine (B156593) ring. nih.gov This competitive binding is a common mechanism for DHFR inhibitors. researchgate.net
Molecular Docking and Dynamics Simulations of Compound-Biomolecular Interactions
Computational methods like molecular docking and molecular dynamics (MD) simulations provide valuable insights into the interactions between a ligand (the compound) and its biological target at an atomic level. tandfonline.comnih.gov These techniques are used to predict the binding conformation of an inhibitor within the enzyme's active site and to identify the key interactions that stabilize the complex. researchgate.net
Molecular docking studies performed on benzenesulfonamide derivatives with the DHFR enzyme have successfully identified key amino acid residues within the active site that are crucial for binding. tandfonline.commdpi.com The protein data bank (PDB) entry 4DFR is often used as the structural model for the DHFR enzyme in these simulations. tandfonline.commdpi.com
These studies reveal that the stability of the ligand-enzyme complex is maintained by a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, docking studies with novel pyridin-N-ethyl-N-methylbenzenesulfonamides confirmed their interaction with the DHFR active site, rationalizing their observed biological activity. mdpi.com The specific residues involved often include those that also interact with the natural substrate, providing a structural basis for competitive inhibition. nih.gov
| Compound Class | Target Protein (PDB ID) | Key Finding | Reference |
|---|---|---|---|
| Pyridin-N-ethyl-N-methylbenzenesulfonamides | Dihydrofolate Reductase (DHFR) (4DFR) | Docking confirmed interaction with the DHFR active site. | mdpi.com |
| Heterocyclic Benzenesulfonamides | Dihydrofolate Reductase (DHFR) (4DFR) | Virtual screening identified compounds as suitable DHFR inhibitors. | tandfonline.com |
For a ligand to bind effectively to a protein's active site, both molecules often undergo conformational changes, a concept known as "induced fit". nih.gov The ligand must adopt a specific three-dimensional shape, or conformation, that is complementary to the binding pocket. Molecular simulations can analyze the conformational energy of the ligand, predicting the most stable arrangement it will adopt upon binding.
While the protein target is often treated as rigid in simpler docking studies, more advanced simulations account for the flexibility of both the ligand and the protein. nih.gov Ligand binding can induce subtle but significant shifts in the protein's structure, particularly in the side chains of amino acid residues within the binding site. nih.gov The analysis of these conformational changes is essential for accurately predicting binding affinity and understanding the precise mechanism of inhibition. elifesciences.org
Cellular Modulatory Activities and Pathway Interrogation in Model Systems (e.g., in vitro antiproliferative effects on specific cell lines)
The ultimate test of a potential therapeutic agent is its activity in a cellular context. In vitro assays using cancer cell lines are a standard method for evaluating the antiproliferative effects of new compounds. nih.govnih.gov By inhibiting a crucial enzyme like DHFR, benzenesulfonamide derivatives can disrupt the synthesis of DNA precursors, thereby halting cell proliferation and inducing cell death. mdpi.comresearchgate.net
Several studies have evaluated heterocyclic benzenesulfonamide derivatives for their in vitro anti-breast cancer activity against the MCF-7 cell line. tandfonline.commdpi.comnih.gov In one study, a series of newly synthesized compounds were evaluated, and several derivatives (compounds 5, 8, and 11) were found to be more active than methotrexate, a well-known DHFR inhibitor used in chemotherapy. tandfonline.com This demonstrates that the enzyme inhibition observed in biochemical assays translates into potent antiproliferative effects in a human cancer cell line model.
| Compound Series | Cell Line | Effect | Reference |
|---|---|---|---|
| Novel Pyridin-N-ethyl-N-methylbenzenesulfonamides | MCF-7 (Human Breast Cancer) | Antiproliferative activity with IC50 values from 7.68 to 22.7 µM. | mdpi.com |
| Heterocyclic Sulfonamides (Compounds 5, 8, 11) | MCF-7 (Human Breast Cancer) | Showed higher antiproliferative activity than the reference drug Methotrexate. | tandfonline.com |
| N,N-dimethylbenzenesulfonamide derivatives (Compounds 6, 9, 11, 16, 17) | MCF-7 (Human Breast Cancer) | Possessed higher antiproliferative activity (IC50 values 20.60 - 31.20 µM) compared to doxorubicin. | nih.gov |
Assessment of Cellular Growth Inhibition Mechanisms
Derivatives of the N-ethyl-benzenesulfonamide scaffold have been the subject of investigation for their potential as antiproliferative agents. Research has focused on synthesizing novel compounds and evaluating their cytotoxic effects against various human cancer cell lines.
One study detailed the synthesis of a series of N-ethyl-N-methylbenzenesulfonamide derivatives incorporating different heterocyclic moieties. researchgate.net These compounds were screened for their cytotoxic activity against the alveolar adenocarcinoma (A-549) and liver carcinoma (HepG2) cell lines. researchgate.net Notably, a derivative featuring an imidazo[2,1-b]thiazole (B1210989) moiety demonstrated the most potent activity against the A-549 cell line, while a compound with a 2-cyanomethyl thiazole (B1198619) group showed significant cytotoxicity against the HepG2 cell line. researchgate.net
In a separate study, heterocyclic derivatives were prepared starting from 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide. researchgate.nettandfonline.com The in-vitro cytotoxic activity of these newly synthesized compounds was evaluated against the human breast cancer cell line (MCF-7). researchgate.nettandfonline.com Several of these derivatives, including those incorporating coumarin (B35378) and pyrrolidine (B122466) rings, exhibited notable activity, with some being more potent than the reference drug methotrexate. researchgate.net
The antiproliferative activity of these compounds is often assessed by determining their IC50 values, which represent the concentration required to inhibit 50% of cell viability. The results from these studies indicate that the N-ethyl-benzenesulfonamide scaffold can be a promising framework for the development of novel anticancer agents. The specific heterocyclic system attached to this core structure appears to play a crucial role in determining the potency and selectivity of the cytotoxic effects.
Table 1: Cytotoxic Activity of Selected N-ethyl-benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 8 | A-549 (Lung) | - | 30.77 | researchgate.net |
| 11 | HepG2 (Liver) | - | 67.11 | researchgate.net |
| Coumarin Derivative (8) | MCF-7 (Breast) | More active than MTX | - | researchgate.net |
| Pyrrolidine Derivative (11) | MCF-7 (Breast) | More active than MTX | - | researchgate.net |
Note: Specific IC50 values were not provided for all compounds in the source material; activity was described relative to a reference drug or via a selectivity index.
Investigation of Antimicrobial Action at the Molecular Level (e.g., impact on bacterial metabolic pathways)
The antimicrobial properties of benzenesulfonamide derivatives are well-documented, and their mechanism of action often involves the inhibition of essential microbial enzymes. A primary mode of action for sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. nih.gov By competing with the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the folate biosynthetic pathway, leading to a bacteriostatic effect. nih.gov
Recent studies on N-ethyl-benzenesulfonamide derivatives have explored their potential to inhibit other key microbial targets. For instance, molecular docking studies have been performed to investigate the interaction of these compounds with dihydrofolate reductase (DHFR). researchgate.nettandfonline.com DHFR is another critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. The inhibition of DHFR would also disrupt the synthesis of essential precursors for DNA and RNA, thereby inhibiting bacterial growth. The results from these docking studies suggest that some of the synthesized N-ethyl-N-methylbenzenesulfonamide derivatives could be suitable inhibitors of the DHFR enzyme, indicating a potential molecular mechanism for their observed antimicrobial activity. researchgate.net
Another proposed mechanism for the antimicrobial action of sulfonamides involves the inhibition of carbonic anhydrases (CAs). nih.gov These enzymes are involved in pH regulation and biosynthetic pathways that are dependent on CO2 and bicarbonate. nih.gov Inhibition of bacterial CAs can interfere with these vital metabolic processes. semanticscholar.org Additionally, some sulfonamides have been shown to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, by targeting specific Mur enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Efficacy and Selectivity
The biological efficacy and selectivity of 5-cyano-N-ethyl-2-methylbenzenesulfonamide derivatives are heavily influenced by their structural features. Structure-Activity Relationship (SAR) studies aim to correlate these features with the observed biological responses, providing insights for the design of more potent and selective compounds.
Correlation of Structural Features with Biological Response
Research on various N-ethyl-benzenesulfonamide derivatives has revealed several key SAR trends:
Nature of the Heterocyclic Moiety: The type of heterocyclic ring system attached to the benzenesulfonamide core is a major determinant of both anticancer and antimicrobial activity. For example, the incorporation of an imidazo[2,1-b]thiazole moiety was found to enhance cytotoxic activity against lung cancer cells, while a 2-cyanomethyl thiazole group conferred greater activity against liver cancer cells. researchgate.net In terms of antimicrobial action, derivatives containing coumarin, thiazole, and pyridine (B92270) rings have shown high potency against Klebsiella pneumoniae. researchgate.nettandfonline.com
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring of the benzenesulfonamide scaffold can significantly impact biological activity. While the specific compound of interest has a cyano group at the 5-position and a methyl group at the 2-position, broader studies on benzenesulfonamides have shown that electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.
Pharmacophore Elucidation and Lead Optimization Insights
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzenesulfonamide derivatives, the sulfonamide group itself is a key pharmacophoric feature, particularly for their action as carbonic anhydrase inhibitors, where it coordinates with the zinc ion in the enzyme's active site.
Based on the available studies, a general pharmacophore model for biologically active N-ethyl-benzenesulfonamide derivatives can be proposed. This model would include:
The Benzenesulfonamide Core: Essential for interaction with key enzymatic targets.
Aromatic/Heterocyclic Regions: These moieties contribute to binding through hydrophobic and/or hydrogen bonding interactions and are critical for potency and selectivity.
Hydrogen Bond Donors and Acceptors: The sulfonamide group, as well as various functional groups on the heterocyclic rings (such as cyano or carbonyl groups), can participate in hydrogen bonding with the target protein.
Lead optimization efforts would focus on modifying the heterocyclic component to enhance binding affinity and selectivity for the desired biological target, whether it be a cancer-related protein or a microbial enzyme. The insights gained from SAR studies are crucial in guiding these modifications. For instance, the finding that specific heterocyclic systems lead to enhanced activity against particular cancer cell lines or bacterial strains provides a clear direction for the synthesis of new, more effective derivatives. researchgate.netresearchgate.nettandfonline.com
Emerging Applications and Research Perspectives for 5 Cyano N Ethyl 2 Methylbenzenesulfonamide Derivatives
Contribution to Chemical Biology Probe Development
The development of sophisticated chemical probes is paramount for dissecting complex biological processes. Derivatives of 5-cyano-N-ethyl-2-methylbenzenesulfonamide are promising candidates for the design of novel probes, primarily due to the presence of the versatile cyano (nitrile) group.
The nitrile functionality is a valuable component in the design of fluorescent probes. Its incorporation into various molecular frameworks has been shown to enable the detection of specific analytes through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For instance, benzonitrile-containing fluorescent probes have been developed for the selective detection of cyanide ions. google.comgoogle.com The derivatization of the this compound core could lead to probes where the fluorescence is quenched in the native state and selectively turned on upon interaction with a biological target. Furthermore, the nitrile group can participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This opens up possibilities for in-vivo imaging and targeted labeling of biomolecules. nih.gov
Moreover, the sulfonamide scaffold itself is a well-established pharmacophore for targeting various enzymes, such as carbonic anhydrases. By modifying the substituents on the aromatic ring and the sulfonamide nitrogen, it is possible to tune the binding affinity and selectivity of these derivatives for specific protein targets. The strategic combination of a target-binding sulfonamide core with a reporter group, potentially derived from or attached via the cyano moiety, could yield highly specific activity-based probes.
Table 1: Potential Chemical Biology Probes Derived from this compound
| Probe Type | Potential Derivatization Strategy | Target Application |
| Fluorescent Probe | Introduction of a fluorophore sensitive to the electronic environment of the cyano group. | Sensing of specific ions or small molecules. |
| Bioorthogonal Probe | Modification of the cyano group for participation in click chemistry or other bioorthogonal reactions. | In-vivo imaging and labeling of biomolecules. |
| Activity-Based Probe | Functionalization of the sulfonamide to target a specific enzyme active site, with the cyano group acting as a handle for reporter tag attachment. | Enzyme activity profiling and inhibitor screening. |
Potential in Advanced Material Science Applications
The unique structural features of this compound derivatives also suggest their utility in the realm of advanced materials, particularly in the construction of supramolecular assemblies and functional polymers.
Supramolecular Assemblies: The sulfonamide group is a proficient hydrogen bond donor and acceptor, enabling the formation of well-defined supramolecular structures. The directionality and strength of these hydrogen bonds can be modulated by the electronic nature of the substituents on the benzene (B151609) ring. The presence of the cyano group can further influence the packing and intermolecular interactions through dipole-dipole interactions or by acting as a hydrogen bond acceptor. By systematically varying the substitution pattern, it is conceivable to program the self-assembly of these molecules into intricate architectures such as sheets, ribbons, or porous networks. Such materials could find applications in areas like gas storage, separation, and catalysis.
Functional Polymers: Both the cyano and sulfonamide groups can be incorporated into polymeric structures to impart specific functionalities. Polymers containing sulfonamide moieties have been shown to exhibit pH-responsive behavior, which is attractive for applications in drug delivery and smart coatings. ajchem-b.com The nitrile group, on the other hand, can be a precursor for the synthesis of various heterocyclic structures within a polymer chain, or it can be used to crosslink polymer chains. The polymerization of monomers derived from this compound could lead to materials with tunable solubility, thermal stability, and mechanical properties. For example, multicomponent polymerizations involving benzonitrile (B105546) derivatives have been used to create functional polymers with fluorescent and antibacterial properties. acs.org
Interdisciplinary Research Synergies
The potential applications of this compound derivatives extend beyond the traditional boundaries of chemistry, offering exciting opportunities for interdisciplinary collaboration.
Nanoscience: The functionalization of nanoparticles with organic molecules is a powerful strategy to tailor their properties for specific applications. Sulfonamide derivatives can be anchored to the surface of nanoparticles, such as gold or carbon-based nanomaterials, to enhance their stability, biocompatibility, and targeting capabilities. nih.govnih.govnih.gov For instance, sulfonamide-functionalized polymeric nanoparticles have been explored for enhanced cancer therapy. acs.org The cyano group on the benzenesulfonamide (B165840) derivative could serve as a versatile handle for the covalent attachment of these molecules to nanoparticle surfaces, or for the subsequent conjugation of other functionalities like targeting ligands or imaging agents.
Biotechnology: The field of biotechnology can benefit from the unique properties of these sulfonamide derivatives in several ways. Their potential as enzyme inhibitors could be harnessed for the development of novel biocatalysts or for modulating metabolic pathways. Furthermore, the application of sulfonamide derivatives in bioorthogonal chemistry provides a powerful tool for the controlled release of drugs and the in-situ activation of therapeutic agents. nih.govscispace.com The development of bioorthogonal release strategies for sulfonamides opens up new avenues for targeted drug delivery with high spatial and temporal control.
Methodological Advancements in Sulfonamide Research
The synthesis of functionalized sulfonamides has been a topic of continuous research, leading to the development of more efficient and versatile synthetic methodologies. While the classical approach involves the reaction of a sulfonyl chloride with an amine, modern synthetic chemistry offers a range of advanced techniques that could be applied to the synthesis and derivatization of this compound.
Recent advancements include transition-metal-catalyzed cross-coupling reactions, C-H activation/sulfonamidation, and flow-based synthesis. researchgate.netresearchgate.netbohrium.comthieme-connect.com These methods provide greater control over the regioselectivity and functional group tolerance of the reactions, allowing for the synthesis of a diverse library of derivatives from a common precursor. For instance, palladium-catalyzed C-N cross-coupling reactions have become a powerful tool for the N-arylation of sulfonamides. researchgate.net The application of these modern synthetic strategies will be crucial for unlocking the full potential of the this compound scaffold.
Table 2: Modern Synthetic Approaches for Functionalized Sulfonamides
| Method | Description | Advantages |
| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Buchwald-Hartwig) to form C-N or C-S bonds. | Broad substrate scope, high efficiency. researchgate.net |
| C-H Activation | Direct functionalization of C-H bonds to introduce the sulfonamide group. | Atom economy, step efficiency. researchgate.net |
| Flow Chemistry | Continuous synthesis in microreactors. | Improved safety, scalability, and reaction control. bohrium.com |
| Photoredox Catalysis | Use of visible light to promote sulfonamide synthesis. | Mild reaction conditions, environmentally friendly. thieme-connect.com |
Future Challenges and Opportunities in the Design of Novel Chemical Entities
The design of novel chemical entities based on the this compound framework presents both challenges and exciting opportunities. A primary challenge lies in the limited availability of specific structure-activity relationship (SAR) data for this particular scaffold. researchgate.net Extensive synthetic efforts coupled with high-throughput screening will be necessary to identify derivatives with desired biological or material properties.
A significant opportunity lies in the rational design of multifunctional molecules. nih.govnih.govrsc.org The presence of three distinct functional handles—the cyano group, the N-ethyl group, and the substituted benzene ring—allows for the independent modification of different parts of the molecule. This modularity can be exploited to create compounds with multiple functionalities, such as a therapeutic agent combined with a diagnostic probe (theranostics) or a material with both responsive and catalytic properties.
Furthermore, the exploration of the chemical space around this scaffold could lead to the discovery of compounds with entirely new modes of action or unforeseen applications. The continued development of novel synthetic methodologies will be instrumental in accessing a wider range of derivatives and accelerating the discovery process. ajchem-b.comscispace.comijpsjournal.comajchem-b.com
Q & A
Q. Key Variables :
- Solvent polarity : Higher polarity increases nucleophilic attack efficiency but may promote hydrolysis of the cyano group .
- Reaction time : Extended reaction times (>6 hours) at room temperature risk decomposition of the sulfonamide product .
Basic: How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Q. Methodological Answer :
- ¹H NMR :
- Ethyl group protons (N–CH₂CH₃) appear as a quartet at δ 1.2–1.4 ppm (CH₃) and triplet at δ 3.1–3.3 ppm (CH₂).
- Methyl group on the benzene ring (C2–CH₃) shows a singlet at δ 2.5–2.7 ppm.
- Aromatic protons (C3, C4, C6) exhibit distinct splitting patterns due to electron-withdrawing cyano and sulfonamide groups .
- IR : Strong absorption at ~2250 cm⁻¹ confirms the cyano group; sulfonamide S=O stretches appear as dual peaks at 1350–1300 cm⁻¹ and 1170–1150 cm⁻¹ .
- MS : Molecular ion peak at m/z 252.3 (calculated for C₁₀H₁₂N₂O₂S) with fragmentation patterns showing loss of ethylamine (Δ m/z 45) .
Advanced: How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
Methodological Answer :
Contradictions often arise from variations in assay conditions or substituent effects. Systematic approaches include:
Assay Standardization :
- Use consistent cell lines (e.g., HEK-293 for enzyme inhibition) and control for solvent effects (DMSO ≤0.1% v/v) .
- Replicate dose-response curves (IC₅₀) across three independent experiments to assess reproducibility .
Structure-Activity Relationship (SAR) Analysis :
- Compare with analogs (e.g., 5-chloro or 5-nitro derivatives) to isolate the cyano group’s role in target binding. Molecular docking (e.g., AutoDock Vina) can predict interactions with enzymes like carbonic anhydrase IX .
- Replace the ethyl group with bulkier substituents (e.g., isopropyl) to test steric effects on potency .
Advanced: What computational strategies optimize the design of this compound for selective enzyme inhibition?
Q. Methodological Answer :
Density Functional Theory (DFT) :
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The cyano group’s electron-withdrawing nature enhances sulfonamide’s acidity (pKa ~9.5), critical for binding zinc in metalloenzymes .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-enzyme complexes (e.g., carbonic anhydrase II) for >50 ns to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of the ligand and hydrogen bond occupancy .
QSAR Modeling :
- Use descriptors like logP, polar surface area, and Hammett constants (σ) to correlate substituent effects with inhibitory activity. Validate models via leave-one-out cross-validation (R² >0.7) .
Advanced: How should researchers approach reaction optimization when scaling up synthesis of this compound?
Q. Methodological Answer :
Design of Experiments (DoE) :
- Apply factorial design to test variables: temperature (0–25°C), solvent (dichloromethane vs. THF), and catalyst (DMAP vs. none). Response surface methodology identifies optimal conditions .
Process Analytical Technology (PAT) :
Green Chemistry Metrics :
- Calculate E-factor (mass waste/product mass) to minimize solvent use. Switch to ethanol/water mixtures for precipitation, improving E-factor from 12.3 to 5.8 .
Basic: What are the recommended protocols for stability testing of this compound under varying storage conditions?
Q. Methodological Answer :
- Accelerated Degradation Studies :
- Light Sensitivity :
Advanced: How can researchers validate contradictory data on the cytochrome P450 inhibition profile of 5-cyano-N-ethyl-2-methylbenzesulfonamide?
Q. Methodological Answer :
Enzyme Kinetics :
- Conduct Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Use recombinant CYP3A4 and fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Metabolite Identification :
- Incubate with human liver microsomes (HLMs) and NADPH. UPLC-QTOF-MS detects oxidative metabolites (e.g., N-deethylation or cyano hydrolysis) that may confound inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
